BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN
Description
Conceptual Framework of Branched Peptide Architectures in Contemporary Research
Branched peptide architectures represent a significant departure from their linear counterparts, offering a multi-dimensional framework for molecular design. mdpi.com Inspired by naturally occurring dendritic structures, these materials are engineered to emulate the complex organization of native tissues. rsc.orgrsc.org This biomimetic approach allows for the creation of materials with enhanced properties, such as slower degradation rates and greater stiffness, which are crucial for applications in regenerative medicine and tissue engineering. rsc.orgrsc.org
The fundamental concept behind many branched peptides is the use of a multifunctional amino acid, like lysine (B10760008), which possesses multiple reactive sites—the α-amino and ε-amino groups—enabling the formation of branches. mdpi.com This branching can be categorized into several types, including hyperbranched structures and more precisely controlled dendrimers. rsc.org This architectural diversity allows for a high degree of "modularity and tunability," where the material's mechanical properties, degradation rates, and biological functions can be finely controlled. rsc.orgrsc.org These scaffolds can be designed to self-assemble into nanostructures, such as nanofibers, which can serve as artificial extracellular matrices. nih.gov This self-assembly is a key feature that allows these peptides to form hydrogels and coatings for tissue engineering scaffolds. nih.govnih.gov
Historical Development and Significance of Solid-Phase Peptide Synthesis (SPPS) for Complex Constructs
The synthesis of a complex, branched structure like BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is made possible by the groundbreaking technique of Solid-Phase Peptide Synthesis (SPPS). Developed by R. Bruce Merrifield in the early 1960s, a contribution for which he was awarded the Nobel Prize in Chemistry, SPPS revolutionized peptide chemistry. biotage.com The core innovation of SPPS is the anchoring of the initial amino acid to an insoluble polymer resin, which simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. biotage.com
This methodology was a significant leap forward from the laborious and time-consuming solution-phase synthesis methods. biotage.com Over the years, SPPS has been refined with key developments that have enabled the synthesis of increasingly complex peptides:
| Year | Key Development in SPPS | Significance |
| 1963 | R. B. Merrifield develops SPPS on crosslinked polystyrene beads. peptide.com | Laid the foundation for modern peptide synthesis. |
| 1964 | Introduction of the Boc/Bzl protection strategy by Merrifield. peptide.com | Established one of the two major orthogonal protection schemes. |
| 1970 | Introduction of the base-labile Fmoc protecting group by Carpino and Han. nih.gov | Provided a milder alternative to the acid-labile Boc group. |
| 1973 | Development of the Wang resin by S. S. Wang. peptide.com | A key resin for the Fmoc/tBu strategy. |
| 1977 | The concept of orthogonal protection is developed by Barany and coworkers. peptide.com | Allowed for selective deprotection of specific amino acid side chains. |
| 1990s | Development of native chemical ligation by Kent and others. peptide.com | Enabled the synthesis of even larger peptides and proteins by joining smaller, purified peptide fragments. |
The two primary strategies in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methods. nih.gov The choice between these depends on the desired peptide and the chemical sensitivities of its constituent amino acids. biotage.com The synthesis of this compound, as its name implies, utilizes the Boc strategy. The development of SPPS has been instrumental in making complex peptides readily accessible for research, leading to significant advances in biology, medicine, and materials science. peptide.com
Rationale for the Design of this compound within Synthetic Biology and Materials Science
The specific structure of this compound is a testament to rational chemical design for a specific purpose. This compound is a type of Multiple Antigenic Peptide (MAP) resin. chemicalregister.comchemicalregister.com The MAP system was developed as a method to produce high-titer antibodies and synthetic vaccines without the need for a carrier protein. pnas.org
The design rationale can be broken down as follows:
Multi-Lysine Core (LYS4-LYS2-LYS): The core of the molecule is a tri-level branched structure of lysine. pnas.org Lysine's two amino groups (α and ε) allow it to serve as a branching unit. mdpi.com This creates a dendritic scaffold with, in this case, eight terminal amino groups (hence the "BOC8" and "LYS4-LYS2" notation, indicating the number of branches at each level). This octameric presentation allows for a high density of peptide antigens to be attached, which can elicit a much stronger immune response than a single peptide antigen. pnas.org
BOC8 Protecting Groups: The eight terminal amino groups of the lysine core are protected by tert-butyloxycarbonyl (Boc) groups. This is a crucial feature of the Boc SPPS strategy. biotage.com These groups are stable under the conditions used for peptide chain elongation but can be removed with a moderate acid, like trifluoroacetic acid (TFA), to allow for the attachment of peptide antigens. biotage.com
Beta-Alanine (B559535) (BETA-ALA) Spacer: A beta-alanine residue is incorporated as a spacer. sigmaaldrich.com This creates distance between the complex branched lysine core and the solid support, which can improve the efficiency of the synthesis by reducing steric hindrance.
PAM-RESIN: The entire construct is anchored to a Phenylacetamidomethyl (PAM) resin. biosynth.com PAM resins are a common solid support for Boc-based SPPS. sigmaaldrich.com
In the context of synthetic biology , this scaffold is a powerful tool for vaccine development and immunological studies. pnas.org By synthesizing specific epitopes (the parts of an antigen recognized by the immune system) onto the eight branches, researchers can create a synthetic vaccine that is chemically well-defined and can provoke a robust immune response. pnas.org In materials science , such dendritic structures are of interest for the development of novel biomaterials. rsc.orgrsc.org The high density of functional groups on the surface of the dendrimer can be used to attach not just antigens, but also drugs, imaging agents, or other functional molecules, creating highly tailored materials for applications like drug delivery and biosensing. nih.gov
Overview of Research Trajectories for Multi-Lysine Core Structures and Dendrimers
The multi-lysine core of this compound is a foundational element of a broader class of molecules known as peptide dendrimers. Research into these highly branched, monodisperse macromolecules is a vibrant and expanding field.
Poly-L-lysine (PLL) dendrimers were first developed in the 1980s and have since become a subject of intense study due to their unique properties. rsc.org Their synthesis can be carried out in solution or, more efficiently for many applications, using SPPS. mdpi.comacs.org A major advantage of lysine-based dendrimers is their biocompatibility and biodegradability, as they are composed of naturally occurring amino acids. mdpi.com
Current research trajectories for multi-lysine core structures and dendrimers are diverse and include:
Drug and Gene Delivery: The well-defined structure and multivalent surface of lysine dendrimers make them excellent candidates for nanocarriers. nih.govrsc.org They can be functionalized with drugs or genetic material like siRNA, with the dendrimer's structure aiding in solubility, stability, and cellular uptake. nih.govmdpi.com
Biomaterials and Tissue Engineering: As mentioned, the ability of branched peptides to self-assemble and mimic the extracellular matrix is a key area of research. rsc.orgnih.gov Lysine dendrimers are being investigated for creating hydrogels and coatings that can support cell growth and tissue regeneration. nih.gov
Antimicrobial and Antiviral Agents: Some lysine-based dendrimers have shown inherent antimicrobial and antiviral properties. nih.gov For example, the poly-lysine dendrimer SPL7013 has demonstrated potent antiviral activity against a broad spectrum of viruses. mdpi.com
Advanced Diagnostics and Imaging: The surface of lysine dendrimers can be decorated with targeting ligands and imaging agents, leading to the development of sophisticated diagnostic tools that can specifically bind to and visualize diseased tissues, such as tumors. nih.gov
Fundamental Studies of Macromolecular Properties: Lysine dendrimers serve as ideal models for studying the physical and chemical properties of complex, branched polymers. acs.orgmdpi.com Techniques like NMR spectroscopy and ion mobility mass spectrometry are used to probe their conformation and dynamics, providing insights that can inform the design of new materials. acs.orgnih.gov
The research into multi-lysine core structures continues to evolve, with scientists exploring new modifications and applications that leverage the unique architectural advantages of these fascinating molecules. nih.govnih.gov
Properties
CAS No. |
178535-18-7 |
|---|---|
Molecular Formula |
C85H154N15O24R |
Molecular Weight |
1770.22 |
Origin of Product |
United States |
Design Principles and Structural Rationale of Boc8 Lys4 Lys2 Lys Beta Ala Pam Resin
Hierarchical Design of the BOC8-LYS4-LYS2-LYS Core Structure
The core of the molecule is a precisely assembled dendritic structure built upon a foundation of lysine (B10760008) residues. This hierarchical arrangement is not arbitrary; it is a carefully planned strategy to create a multivalent scaffold. The notation "LYS4-LYS2-LYS" indicates a generational branching, starting from a single lysine residue, which is then elaborated into a larger, more complex structure. This method allows for the creation of complex protein nanomaterials from modular building blocks. nih.gov
Lysine, with its two amino groups (the α-amino group and the ε-amino group), is a natural and highly effective branching unit in the synthesis of complex peptides and dendrimers. acs.orgnih.govacs.orgnih.gov The ability to selectively protect and deprotect these two amino groups allows for the controlled, directional growth of peptide chains, leading to the formation of branched structures. In the context of BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN, each lysine residue serves as a scaffold upon which subsequent layers of the molecule are built. This creates a multivalent display, where multiple copies of a ligand or functional group can be presented in a defined spatial arrangement. nih.gov This multivalency is crucial in many biological processes, including immune responses and cell signaling. nih.gov
The synthesis of such dendritic structures often employs orthogonally protected lysine derivatives, such as Boc-Lys(Fmoc)-OH, where the α-amino and ε-amino groups are protected by different chemical moieties (Boc and Fmoc, respectively). acs.orgsemanticscholar.org This allows for the selective removal of one protecting group while the other remains intact, enabling the stepwise addition of new building blocks at specific points on the lysine scaffold. acs.orgsemanticscholar.org
Beta-alanine (B559535) (β-Ala) is incorporated into the structure as a linker or spacer molecule. Unlike the alpha-amino acids that constitute proteins, beta-alanine has its amino group attached to the β-carbon, providing greater conformational flexibility. nih.gov The insertion of such non-proteinogenic amino acids into peptide backbones can introduce novel structural features and enhance the range of accessible conformations. nih.gov
Strategic Selection and Characteristics of the PAM-Resin Support for Boc Chemistry SPPS
The entire molecular assembly is anchored to a solid support, in this case, a Phenylacetamidomethyl (PAM) resin. fiveable.meseplite.com Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise construction of peptide chains. peptide.com The choice of resin is critical and is dictated by the specific chemical strategy being employed.
PAM resin is particularly well-suited for Boc (tert-butyloxycarbonyl) chemistry, a classical method for SPPS. seplite.comseplite.comseplite.com The key features of PAM resin in this context include:
Stability: PAM resin exhibits greater stability to the acidic conditions required for Boc deprotection (typically using trifluoroacetic acid, TFA) compared to other resins like Merrifield resin. seplite.compeptide.compeptide.comiris-biotech.deiris-biotech.de This enhanced stability minimizes the premature cleavage of the growing peptide chain from the solid support during the repeated deprotection steps of a long synthesis. chempep.combiosynth.com
Cleavage: While stable to the milder acidic conditions of Boc deprotection, the final peptide can be cleaved from the PAM resin using strong acids like hydrogen fluoride (B91410) (HF). peptide.comiris-biotech.de This differential lability is a key aspect of the strategic design. biosynth.com
Inert Support: The cross-linked polystyrene-based material of the PAM resin provides a stable and inert matrix for the synthesis. fiveable.me
| Resin Property | Description | Reference |
| Chemistry | Phenylacetamidomethyl (PAM) functionalized polystyrene | fiveable.meiris-biotech.de |
| Compatibility | Boc Solid-Phase Peptide Synthesis (SPPS) | seplite.comseplite.comseplite.com |
| Acid Stability | More stable to Trifluoroacetic Acid (TFA) than Merrifield resin | seplite.compeptide.compeptide.comiris-biotech.deiris-biotech.de |
| Cleavage Conditions | Requires strong acid, such as Hydrogen Fluoride (HF) | peptide.comiris-biotech.de |
Orthogonal Protecting Group Strategies: Focus on BOC Chemistry for the this compound Synthesis
The synthesis of a complex, branched molecule like this compound relies heavily on the concept of orthogonal protecting groups. peptide.combiosynth.com This strategy involves the use of multiple, distinct protecting groups, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.de
In this case, the synthesis is based on Boc chemistry. seplite.comamericanpeptidesociety.org The key elements of this strategy are:
Temporary Nα-Protection: The α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group. seplite.compeptide.com This group is removed at the beginning of each coupling cycle using a moderately strong acid like TFA. chempep.compeptide.comamericanpeptidesociety.org
Permanent Side-Chain Protection: The reactive side chains of the amino acids, including the ε-amino group of lysine, are protected with groups that are stable to the conditions of Boc deprotection but can be removed at the end of the synthesis. peptide.comrsc.org In traditional Boc/Bzl chemistry, benzyl-based protecting groups are often used for this purpose. peptide.com
Quasi-Orthogonality: The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting groups are acid-labile. biosynth.comresearchgate.net However, their removal requires different strengths of acid, allowing for selective deprotection. biosynth.comresearchgate.net The Boc group is removed by moderate acid (TFA), while the benzyl-based groups require a much stronger acid like HF for cleavage. peptide.comiris-biotech.de
The "BOC8" in the compound's name signifies that there are eight Boc protecting groups on the final molecule, likely protecting the terminal amino groups of the outermost lysine residues.
| Protecting Group | Role | Deprotection Condition | Orthogonality |
| Boc (tert-butyloxycarbonyl) | Temporary Nα-amino group protection | Moderate acid (e.g., Trifluoroacetic Acid - TFA) | Removed at each synthesis cycle |
| Benzyl-based (e.g., Bzl) | "Permanent" side-chain protection | Strong acid (e.g., Hydrogen Fluoride - HF) | Stable to TFA, removed during final cleavage |
Conformational Considerations and Architectural Advantages of Hyperbranched Peptide Mimics
The dendritic, or hyperbranched, architecture of the lysine core imparts several advantageous properties to the molecule. These structures are a class of peptide mimics, designed to emulate and, in some cases, enhance the properties of natural peptides and proteins. mdpi.comrsc.orgnih.gov
The conformational properties of peptides are critical to their function. acs.orgnih.gov The introduction of branching and non-standard amino acids like beta-alanine can significantly influence the three-dimensional structure of the molecule. nih.gov While the vast conformational landscape of peptides can be challenging to predict, the design of hyperbranched structures can lead to more defined and predictable architectures. rsc.orgresearchgate.net
The architectural advantages of these hyperbranched peptide mimics include:
High Functional Group Density: The dendritic structure allows for a high density of functional groups to be displayed on the molecular surface. nih.gov In the case of this compound, this would be the eight terminal Boc-protected amino groups.
Enhanced Stability: Branched peptide structures can exhibit increased resistance to enzymatic degradation (proteolysis) compared to their linear counterparts. mdpi.com
Improved Solubility: The globular nature of some dendrimers can lead to improved solubility characteristics. mdpi.com
Tunable Properties: The properties of the dendrimer can be precisely tuned by controlling the generation of branching and the nature of the surface functional groups. nih.gov
These properties make such molecules valuable tools in a variety of research applications, including drug delivery, diagnostics, and the development of novel biomaterials. nih.govmdpi.com
Advanced Synthetic Methodologies for Boc8 Lys4 Lys2 Lys Beta Ala Pam Resin
Strategies for Solid-Phase Assembly of Branched Peptide Scaffolds
The foundational technology for producing structures like BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is Solid-Phase Peptide Synthesis (SPPS). rsc.org Introduced by Bruce Merrifield, SPPS involves the stepwise construction of a peptide chain anchored to an insoluble polymer resin. rsc.orgamericanpeptidesociety.org This approach is highly advantageous as it allows for the easy removal of excess reagents and soluble by-products through simple filtration and washing, greatly simplifying the purification process at each step. bachem.com For branched peptides, SPPS provides a robust platform for the controlled, sequential addition of amino acids to form not just a linear chain, but a complex, multi-layered architecture. rsc.org The solid support acts as an anchor for the entire dendritic structure as it is built. bachem.com
The construction of the lysine-based dendrimeric scaffold of this compound is achieved through a stepwise, divergent approach. The key to this strategy is the use of an orthogonally protected lysine (B10760008) building block, most commonly Fmoc-Lys(Boc)-OH or Boc-Lys(Fmoc)-OH. semanticscholar.org In this scheme, the two amino groups of lysine—the α-amino and ε-amino groups—are protected by two different chemical groups that can be removed under distinct conditions. semanticscholar.org
The synthesis commences with the β-Ala-PAM-resin. The synthesis proceeds as follows:
First Generation (Lys): The first Fmoc-Lys(Fmoc)-OH is coupled to the deprotected amine of the β-Ala linker on the resin.
Deprotection: Both Fmoc groups are removed, typically using a base such as piperidine (B6355638) in DMF, to expose both the α- and ε-amino groups. semanticscholar.org
Second Generation (Lys2): Two equivalents of Fmoc-Lys(Fmoc)-OH are then coupled to the two newly exposed amino groups, creating a second-generation dendron with four terminal Fmoc-protected amines.
Third Generation (Lys4): The process is repeated. The four Fmoc groups are removed, and four equivalents of the lysine building block are coupled, resulting in a third-generation structure with eight terminal amines.
Capping: Finally, the eight terminal amines are capped. In the case of the title compound, this would involve a final coupling step with a Boc-anhydride or similar reagent to attach the terminal Boc groups, or the use of Boc-Lys(Boc)-OH in the final branching step followed by deprotection of a different side-chain protecting group if further elaboration were needed.
This iterative process of deprotection and coupling allows for the precise, generation-by-generation construction of the dendrimer. semanticscholar.org
| Step | Action | Reagents/Conditions | Resulting Structure on Resin |
| 0 | Starting Material | - | β-Ala-PAM-Resin |
| 1 | Deprotection | Piperidine/DMF | H₂N-β-Ala-PAM-Resin |
| 2 | Coupling (G1 Lys) | Fmoc-Lys(Fmoc)-OH, Coupling Agents | (Fmoc)₂-Lys-β-Ala-PAM-Resin |
| 3 | Deprotection | Piperidine/DMF | (H₂N)₂-Lys-β-Ala-PAM-Resin |
| 4 | Coupling (G2 Lys₂) | 2x Fmoc-Lys(Fmoc)-OH, Coupling Agents | [(Fmoc)₂-Lys]₂-Lys-β-Ala-PAM-Resin |
| 5 | Deprotection | Piperidine/DMF | [(H₂N)₂-Lys]₂-Lys-β-Ala-PAM-Resin |
| 6 | Coupling (G3 Lys₄) | 4x Fmoc-Lys(Boc)-OH, Coupling Agents | {[Fmoc-Lys(Boc)]₂-Lys}₂-Lys-β-Ala-PAM-Resin |
| 7 | Deprotection | Piperidine/DMF | {[H₂N-Lys(Boc)]₂-Lys}₂-Lys-β-Ala-PAM-Resin |
| 8 | Capping (Boc₈) | Boc₂O or similar | {[Boc-NH-Lys(Boc)]₂-Lys}₂-Lys-β-Ala-PAM-Resin |
This table outlines a representative divergent synthesis pathway.
Achieving high efficiency in the synthesis of branched dendrimers is critical, as incomplete reactions at any step lead to defect-ridden structures that are difficult to purify. rsc.org Optimization focuses on ensuring both the coupling and deprotection steps proceed to completion.
Coupling: Steric hindrance becomes a significant challenge as the dendrimer grows, making it harder for incoming amino acids to reach the reactive sites. rsc.org To overcome this, several parameters are optimized:
Reagents: Highly efficient coupling reagents are employed. Common choices include phosphonium (B103445) salts like BOP or PyBOP, and aminium/uronium salts like HBTU, HATU, or HCTU, often used with an additive like HOBt or HOAt. semanticscholar.orgmdpi.combiotage.com
Concentration & Equivalents: Using a higher concentration and an excess of the amino acid and coupling reagents can drive the reaction to completion. semanticscholar.orgbiotage.com
Temperature: While many SPPS reactions are run at room temperature, applying heat can significantly accelerate coupling rates and overcome steric barriers. unifi.it Microwave-assisted heating, in particular, has been shown to dramatically reduce reaction times and improve efficiency for difficult couplings. nih.govbiotage.com
Solvents: The choice of solvent, typically DMF or NMP, is crucial for resin swelling and reagent solubility. rsc.orgunifi.it
Deprotection: The removal of the temporary protecting group (e.g., Fmoc) must also be complete. Incomplete deprotection will result in a "missing" branch, a significant structural defect. Optimization strategies include increasing the deprotection time or the number of deprotection cycles to ensure all groups are removed before the next coupling step. biotage.com
Divergent and Convergent Synthesis Approaches for Multi-Branched Peptide Constructs
Two primary strategies exist for the synthesis of dendrimeric peptides: divergent and convergent. rsc.orgnih.gov
Divergent Synthesis: This is the method described above, where the dendrimer is built sequentially outwards from a central core attached to the resin support. rsc.orgnih.gov
Disadvantages: As the dendrimer grows, it faces increasing challenges from steric hindrance, which can lead to incomplete reactions and the formation of defective structures. rsc.org The large number of simultaneous reactions in later generations also makes purification of the final product complex if side reactions occur.
Convergent Synthesis: In this approach, the branches (dendrons) are synthesized separately and purified before being attached to the central core in the final steps. rsc.orgnih.gov
Advantages: This method avoids the cumulative problems of steric hindrance and side reactions seen in the divergent approach. rsc.org Each branch can be synthesized and purified to a high degree, ensuring the final product is well-defined. It allows for the creation of non-symmetric or highly complex dendrimers with different functionalities on different branches. researchgate.net
| Feature | Divergent Synthesis | Convergent Synthesis |
| Direction | Outward from core on resin | Branches synthesized, then attached to core |
| Purity | Risk of defect structures from incomplete reactions | High purity of final product |
| Yield | Can be high, but decreases with generation | Overall yield can be lower due to more steps |
| Steric Hindrance | Major challenge in later generations rsc.org | Minimized until final coupling step rsc.org |
| Purification | Single final purification | Multiple purifications of intermediate branches |
| Suitability | Symmetric dendrimers, large-scale production rsc.org | Asymmetric dendrimers, complex constructs researchgate.net |
Challenges and Innovations in the Synthesis of Complex Peptide Dendrimers
The synthesis of complex peptide dendrimers like the title compound is fraught with challenges. nih.govacs.org
Steric Hindrance: As previously mentioned, the increasing crowding on the dendrimer surface impedes reactions, reducing yields and purity. rsc.org
Aggregation: Hydrophobic interactions between growing branches can cause them to aggregate, making reactive sites inaccessible. mblintl.com
Incomplete Reactions: Failure to drive coupling or deprotection to 100% completion leads to "defect dendrimers" with missing branches, which can be nearly impossible to separate from the perfect product. acs.org
Purification: The high molecular weight and structural similarity between the desired product and any failed sequences make final purification by techniques like HPLC extremely difficult. mblintl.com
To address these issues, several innovations have been developed:
Orthogonal Ligation: The use of highly specific and efficient chemical ligation techniques, such as "click chemistry" or native chemical ligation (NCL), allows for the clean coupling of unprotected peptide fragments and dendrons in aqueous solutions, a key feature of the convergent approach. rsc.orgresearchgate.net
Improved Building Blocks: The design of novel building blocks, including non-natural amino acids or scaffolding molecules, can help control the geometry and spacing of branches to reduce steric clash. nih.gov
Solubilizing Tags: The temporary incorporation of solubilizing groups like polyethylene (B3416737) glycol (PEG) can help prevent aggregation during synthesis. mblintl.com
Development of Automated Synthesis Protocols for Hyperbranched Peptide Systems
The repetitive nature of SPPS makes it highly amenable to automation. americanpeptidesociety.orgnih.gov Automated peptide synthesizers standardize the cycles of deprotection, washing, and coupling, reducing human error and increasing reproducibility. americanpeptidesociety.org However, synthesizing a hyperbranched system like a lysine dendrimer presents a unique challenge for automation because the protocol is not a simple linear repetition. The number of equivalents of reagents and the specific building blocks change with each generation.
Modern automated synthesizers have incorporated advanced features to manage this complexity:
Specialized Software: Companies have developed software with specific features for programming non-linear, branched syntheses. For example, the 'Branches' feature on some synthesizers allows the user to design a branched peptide visually, and the software automatically calculates reagent quantities and programs the complex series of operations. biotage.combiotage.combiotage.com
Flexible Reagent Delivery: Automated systems can be programmed to deliver different reagents and varying equivalents at each step, which is essential for building successive generations of a dendrimer. biotage.com
In-line Monitoring: Some synthesizers use UV monitoring to track the completion of the Fmoc deprotection step in real-time, ensuring the reaction is complete before proceeding to the next coupling, thereby minimizing the formation of deletion sequences. nih.gov
Temperature Control: Integrated heating systems, such as induction or microwave heating, can be programmed into the automated protocol to tackle difficult couplings as they arise in the growing structure. americanpeptidesociety.orgunifi.it
These automated protocols significantly simplify what would otherwise be an exceedingly challenging and error-prone manual synthesis, enabling the reproducible production of complex, hyperbranched peptide systems. biotage.com
Analytical Validation and Characterization of Synthetic Constructs
Spectroscopic Methodologies for Structural Elucidation of BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN and its Intermediates
Spectroscopic methods are indispensable for confirming the covalent structure of the peptide dendrimer. These techniques probe the molecular environment of atoms and bonds, offering detailed information about the peptide's composition and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of synthetic peptides and their resin-bound intermediates. nih.gov For a construct like this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to confirm that the sequential addition of amino acids and branching lysine (B10760008) units has occurred correctly.
While high-resolution NMR of the entire resin-bound construct is challenging due to the solid support, specialized solid-state NMR (ssNMR) or gel-phase NMR techniques can be used. researchgate.net More commonly, a small amount of the peptide is cleaved from the resin at various stages of the synthesis for analysis in solution. researchgate.net
Key aspects confirmed by NMR include:
Presence of BOC Protecting Groups: The tert-butoxycarbonyl (BOC) groups on the terminal lysine residues produce a characteristic strong singlet peak in the ¹H NMR spectrum around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group. chemicalbook.comresearchgate.netrsc.org The integration of this signal relative to other signals from the peptide backbone can be used to quantify the number of BOC groups, confirming the full branching of the dendrimer.
Amino Acid Residues: The protons of the lysine (Lys) and beta-alanine (B559535) (β-Ala) residues exhibit distinct chemical shifts in the ¹H NMR spectrum. For instance, the α-protons of the amino acids typically appear in the 3.5-4.5 ppm range, while the various methylene (B1212753) groups (-CH2-) of the lysine side chains are found between approximately 1.2 and 3.0 ppm. nih.govrsc.org
Sequence and Branching Integrity: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), establish correlations between protons within the same amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons of adjacent residues, helping to confirm the sequence. The distinct chemical environments of the different lysine generations (Lys, Lys2, Lys4) can also be resolved, confirming the fidelity of the branching. nih.govrsc.org ¹³C NMR provides complementary information, with unique signals for the carbonyl carbons of the peptide bonds and the carbons of the BOC groups and amino acid side chains. chemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for BOC-Protected Lysine Dendrimer Fragments
| Proton Type | Typical Chemical Shift (ppm) | Description |
| BOC -(CH₃)₃ | ~1.4 | Strong singlet, characteristic of the 9 protons on the tert-butyl group of the BOC protector. |
| Lysine β, γ, δ -CH₂- | ~1.2 - 1.9 | Overlapping multiplets from the central part of the lysine side chains. |
| Lysine ε -CH₂- | ~2.8 - 3.0 | Methylene group adjacent to the side-chain nitrogen. |
| β-Ala α -CH₂- | ~2.4 - 2.6 | Methylene group adjacent to the carbonyl in the beta-alanine spacer. |
| β-Ala β -CH₂- | ~3.2 - 3.4 | Methylene group adjacent to the nitrogen in the beta-alanine spacer. |
| Lysine α -CH | ~3.8 - 4.2 | Proton attached to the alpha-carbon of the lysine residues. |
Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, providing highly accurate molecular weight data that confirms the identity of the target molecule. resolvemass.camdpi.com For large and complex structures like the BOC8-lysine dendrimer, MS is crucial for verifying that the full-length product has been synthesized and for assessing its purity. nih.gov
Analysis is typically performed after the peptide has been cleaved from the PAM resin. researchgate.net Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the most common MS techniques used.
ESI-MS: This technique is particularly well-suited for large, charged molecules like peptide dendrimers. It typically produces a series of peaks corresponding to the molecule with different numbers of charges (a multiply charged envelope). Sophisticated software can then deconvolute this series to determine the parent molecular weight with high accuracy. nih.gov This allows for unambiguous confirmation of the dendrimer's mass.
MALDI-TOF MS: This method is also effective for large molecules and can sometimes be used to analyze peptides still attached to the resin, although with lower resolution. researchgate.net It typically generates singly charged ions, making the spectrum straightforward to interpret. MALDI-TOF is excellent for verifying the mass of the main product and identifying major impurities, such as deletion sequences (products missing one or more amino acids), which are common in solid-phase peptide synthesis. rsc.org
Purity assessment by MS involves looking for peaks that correspond to expected side products. The presence and intensity of these peaks relative to the main product peak give a measure of the synthetic purity.
Table 2: Expected Mass Spectrometry Data for the Cleaved and Deprotected Peptide Dendrimer
| Species | Description | Expected Molecular Weight (Monoisotopic) | Common Impurities Detected by MS |
| Full-Length Peptide | (Lys)8-(Lys)4-(Lys)2-Lys-β-Ala | Value dependent on final state (e.g., free acid) | Deletion of one Lysine residue |
| Deletion Sequence | Missing one terminal Lysine | MW of Full-Length Peptide - MW of Lys | Incomplete BOC group removal |
| Truncation Product | Failure at an early coupling step | Lower molecular weight fragments | Side-chain protecting group remnants |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org It is an essential tool for studying the secondary and tertiary structure of peptides and proteins in solution. resolvemass.canih.gov For the BOC8-lysine dendrimer, CD analysis can only be performed after the peptide is cleaved from the resin and solubilized.
The resulting peptide dendrimer, composed of L-lysine residues, is chiral and can adopt specific conformations in solution. researchgate.net The CD spectrum provides information on these structures:
α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
Random Coil: A disordered structure, which typically exhibits a strong negative band near 200 nm. rsc.org
For poly-lysine based systems, the conformation is often highly dependent on environmental factors such as pH and solvent polarity. nih.gov The CD spectrum can reveal whether the dendrimer exists as a flexible, random coil or if it has a propensity to form more ordered structures like α-helices, which could be influenced by the high density of peptide backbones in the construct. researchgate.net
Chromatographic Techniques for Assessing Synthetic Purity and Homogeneity
Chromatography is the primary method for both the analysis of purity and the purification of synthetic peptides. These techniques separate molecules based on their physicochemical properties, such as hydrophobicity and size.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. resolvemass.camdpi.com For the BOC8-lysine dendrimer, reversed-phase HPLC (RP-HPLC) is the most commonly used variant. In RP-HPLC, the stationary phase is hydrophobic (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).
Analytical HPLC: A small amount of the crude, cleaved peptide is injected into the HPLC system. The components of the mixture are separated based on their hydrophobicity, and a chromatogram is generated, usually by monitoring UV absorbance at ~220 nm (the peptide bond). The purity of the sample is determined by integrating the area of the main product peak and dividing it by the total area of all peaks in the chromatogram. researchgate.netejbiotechnology.info Common impurities that can be resolved include deletion sequences, incompletely deprotected peptides, or products of side reactions.
Preparative HPLC: Once the analytical HPLC shows that the synthesis was successful, the same principle is used on a larger scale to purify the entire batch of the crude peptide. The fraction corresponding to the main peak is collected, and the solvent is removed (e.g., by lyophilization) to yield the pure peptide dendrimer. acs.org
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. youtube.comyoutube.com It is particularly useful for characterizing large macromolecules and polymers, including peptide dendrimers. youtube.com
In GPC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. youtube.com
For the BOC8-lysine dendrimer, GPC is used to:
Confirm Size and Homogeneity: The elution profile from a GPC column can confirm that the product is a large molecule and is relatively homogeneous in size. A sharp, symmetrical peak indicates a monodisperse sample, where all molecules are of a similar size.
Detect Aggregates or Fragments: The presence of peaks at earlier elution times can indicate the formation of high-molecular-weight aggregates. Conversely, peaks at later elution times can signal the presence of smaller fragments or unreacted starting materials. youtube.com
Estimate Molecular Weight: By calibrating the column with a set of molecular weight standards, the GPC profile can provide an estimate of the dendrimer's molecular weight and its polydispersity index (PDI), a measure of the broadness of the molecular weight distribution. youtube.comyoutube.com
Table 3: Summary of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | tert-Butoxycarbonyl-(Lys)₈-(Lys)₄-(Lys)₂-Lys-β-Ala-4-(hydroxymethyl)phenylacetamidomethyl-Resin |
| BOC | tert-Butoxycarbonyl |
| Lys | Lysine |
| β-Ala | Beta-Alanine |
| PAM-Resin | 4-(hydroxymethyl)phenylacetamidomethyl-Resin |
| TFA | Trifluoroacetic acid |
| HOBt | 1-Hydroxybenzotriazole |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |
| HPLC | High-Performance Liquid Chromatography |
| GPC | Gel Permeation Chromatography |
| SEC | Size-Exclusion Chromatography |
Characterization of Resin-Bound Intermediates and Post-Cleavage Products
Characterization of the synthetic construct is a critical, multi-stage process that involves analyzing both the resin-bound intermediates at various steps of the synthesis and the final product after it has been cleaved from the Phenylacetamidomethyl (PAM) resin. nih.govresearchgate.net This dual approach is essential for troubleshooting and ensuring the efficiency of each coupling and deprotection cycle in the complex, divergent synthesis of the lysine dendrimer. rsc.org
Resin-Bound Intermediates: Direct analysis of the peptide while it is attached to the insoluble resin support presents challenges, but several non-destructive and qualitative techniques are available to monitor reaction progress. nih.govresearchgate.net These methods are crucial for confirming the completion of coupling and deprotection steps without needing to cleave the product from the resin.
Qualitative Colorimetric Tests: The Kaiser test is a widely used method to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the reaction is incomplete, and a subsequent coupling may be required. Conversely, a negative result (yellow/clear) confirms the successful capping of the amine groups. Following the removal of the N-α-Boc protecting group, a positive Kaiser test is expected, confirming the presence of a free amine ready for the next coupling step.
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and solid-state Nuclear Magnetic Resonance (NMR), particularly Magic Angle Spinning (MAS) NMR, can be employed to characterize the resin-bound species directly. nih.govresearchgate.netresearchgate.net FT-IR can monitor the appearance and disappearance of characteristic vibrational bands, such as the carbonyl stretch of the Boc protecting group. MAS NMR can provide more detailed structural information about the growing peptide chain on the resin, helping to confirm that the desired transformations have occurred. researchgate.netwikipedia.org
Post-Cleavage Products: After the synthesis is complete, the dendritic peptide is cleaved from the PAM resin. This is typically achieved using strong acidolysis, such as treatment with anhydrous Hydrogen Fluoride (B91410) (HF) or Trifluoroacetic acid (TFA), often in the presence of "scavengers" like thioanisole (B89551) to prevent side reactions with sensitive amino acid residues. nih.govthermofisher.compeptide.comsigmaaldrich.com The resulting crude peptide is then precipitated, typically with cold diethyl ether, and subjected to a suite of high-resolution analytical techniques for comprehensive characterization. peptide.comsigmaaldrich.com
Chromatographic Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for assessing the purity of the cleaved peptide. researchgate.netnih.gov It separates the target compound from impurities, such as truncated or deletion sequences that may have formed due to incomplete coupling at various stages. The retention time and peak profile provide a reliable measure of purity.
Mass Spectrometry: This is the definitive technique for confirming the molecular identity of the final product. nih.gov Methods like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the peptide. wikipedia.org The experimentally observed mass is compared to the calculated theoretical mass of this compound to confirm its identity.
Sequence Analysis: While less common for synthetic constructs with a known sequence, Edman degradation can be used to verify the amino acid sequence of the final product, although its application to complex branched structures is challenging. researchgate.net
The table below summarizes the key analytical techniques used in the validation process.
| Analysis Stage | Technique | Purpose | Key Findings |
| Resin-Bound | Qualitative Colorimetric Tests (e.g., Kaiser Test) | Monitor reaction completion (coupling/deprotection) | Presence/absence of free primary amines |
| Resin-Bound | FT-IR Spectroscopy | Functional group analysis | Appearance/disappearance of protecting group signals |
| Resin-Bound | Magic Angle Spinning (MAS) NMR | In-situ structural characterization | Confirmation of intermediate structures on the resin researchgate.netresearchgate.net |
| Post-Cleavage | RP-HPLC | Purity assessment and quantification | Percentage purity of the final product; detection of impurities researchgate.net |
| Post-Cleavage | Mass Spectrometry (LC-MS, MALDI-MS) | Molecular weight determination and identity confirmation | Match between observed and theoretical molecular mass wikipedia.org |
Methodologies for Quantifying Peptide Loading on PAM-Resin and Branching Efficiency
For a dendrimeric molecule like this compound, quantitative analysis of both the initial resin loading and the efficiency of each subsequent branching step is paramount to achieving a high yield of the correct product. rsc.org Inefficiencies at any stage can lead to a complex mixture of defect dendrimers, which are difficult to separate from the desired compound. nih.govacs.org
Quantifying Peptide Loading on PAM-Resin: The loading of the first molecule—in this case, Beta-Alanine—onto the PAM resin determines the theoretical maximum yield of the synthesis. This loading value is typically expressed in millimoles of amino acid per gram of resin (mmol/g). sigmaaldrich.com Several methods can be used to determine this value.
Spectrophotometric Quantification: In syntheses using the Fmoc protecting group, a common method involves cleaving the Fmoc group with a piperidine (B6355638) solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. nih.gov For Boc-based chemistry, as used in this construct, a quantitative version of the ninhydrin (B49086) (Kaiser) test can be performed on a small, accurately weighed sample of the resin after the first amino acid has been attached and its Boc group removed. The amount of free amine is correlated to the loading value.
Gravimetric Analysis: A straightforward, though less precise, method involves weighing the resin before and after the coupling of the first amino acid. The weight increase can be used to estimate the loading, assuming the reaction went to completion.
Use of Pre-loaded Resins: To ensure consistency and avoid the need for initial loading quantification, syntheses often begin with commercially available pre-loaded resins, where the first amino acid or linker is already attached and the loading value is certified by the manufacturer. sigmaaldrich.com
Quantifying Branching Efficiency: The divergent synthesis of the lysine dendrimer involves multiple branching points. rsc.org At each generation, two new peptide chains are initiated from the α- and ε-amino groups of a lysine residue. Incomplete coupling at any of these positions results in a "defective" or "truncated" dendrimer. acs.org
Qualitative In-Process Monitoring: As with linear synthesis, the Kaiser test is performed after each coupling step to qualitatively assess completion. For a branched peptide, ensuring a negative result after coupling each layer of Boc-Lys(Boc)-OH is critical to maximizing branching efficiency.
The following table outlines the common methodologies for these quantitative assessments.
| Parameter | Methodology | Description |
| Resin Loading | Spectrophotometric Analysis | Quantification of a cleaved protecting group or a derivative of the free amine on a resin sample. nih.gov |
| Resin Loading | Gravimetric Analysis | Measurement of resin weight gain after coupling the first amino acid. |
| Branching Efficiency | Qualitative In-Process Tests | Use of colorimetric tests (e.g., Kaiser test) after each coupling step to ensure no free amines remain. |
| Branching Efficiency | Quantitative RP-HPLC Analysis | Analysis of the crude cleaved product to determine the percentage of the target compound relative to truncated impurities. researchgate.net |
| Branching Efficiency | LC-MS Analysis of Crude Product | Identification of impurities by mass to confirm they are products of inefficient branching. |
Research Applications and Utilities in Basic and Pre Clinical Science
Utilization as a Scaffold for Multi-Antigenic Presentation in Immunological Research Models
The primary and most established application of this resin is in the synthesis of Multiple Antigenic Peptides (MAPs). pnas.org The lysine (B10760008) dendrimer core provides a scaffold to present multiple copies of a peptide antigen in a defined, three-dimensional array. This multivalency is critical for eliciting robust immune responses.
The BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is specifically designed for the solid-phase synthesis of MAPs. pnas.org The synthesis begins with the removal of the eight BOC protecting groups, followed by the simultaneous, stepwise synthesis of a chosen peptide sequence onto each of the eight newly freed amino termini of the lysine core. pnas.org This process results in a single macromolecule composed of an immunologically inert lysine core and a high density of peptide epitopes displayed on its surface. bioprocessonline.comebrary.net
A key advantage of the MAP system is its ability to induce high-titer and high-affinity antibody production without conjugation to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). bioprocessonline.comlifetein.com Small peptides (haptens) are typically not immunogenic on their own and require such conjugation to stimulate the immune system. lifetein.com The MAP structure circumvents this need by creating a large, protein-like molecule (often with a molecular weight >10,000 Da) where the peptide antigen itself constitutes a very high percentage of the total mass. pnas.org This high molar ratio of epitope-to-core and the dense spatial presentation of the antigen effectively cross-link B-cell receptors, leading to a potent immune response. bioprocessonline.comebrary.net This method provides greater control over the immunogen's composition compared to traditional conjugation methods, which can result in heterogeneous products. ebrary.net
Table 1: Comparison of Immunogen Preparation Methods
| Feature | MAP System (using Lysine Core) | Conventional Carrier Protein Conjugation (e.g., KLH, BSA) |
|---|---|---|
| Immunogen Composition | Chemically defined, high epitope density. pnas.org | Heterogeneous, variable epitope-to-carrier ratio. ebrary.net |
| Carrier Requirement | No external carrier protein needed. bioprocessonline.com | Requires large carrier protein (e.g., KLH, BSA). lifetein.com |
| Immune Response | Often elicits high-titer, high-affinity antibodies. bioprocessonline.com | Potent response, but can be directed against the carrier protein. lifetein.com |
| Synthesis | Single, continuous solid-phase synthesis. pnas.org | Separate synthesis of peptide followed by a chemical conjugation step. lifetein.com |
| Molecular Weight | High (typically >10,000 Da), contributed mostly by the peptide antigen. pnas.org | Very high, contributed mostly by the carrier protein. lifetein.com |
The ability of MAPs to elicit strong, specific immune responses makes them valuable tools in pre-clinical vaccine design. ebrary.netresearchgate.net By attaching synthetic peptides corresponding to B-cell and/or T-cell epitopes from pathogens to the lysine core, researchers can create precisely defined synthetic vaccine candidates. ebrary.netresearchgate.net The dendritic structure allows for the creation of immunogens that mimic the repetitive surface of a virus, enhancing immunogenicity. researchgate.net
In pre-clinical studies, this platform is used to:
Screen potential peptide epitopes: Researchers can efficiently synthesize multiple MAP constructs, each presenting a different candidate epitope, to test their ability to induce protective immunity in animal models.
Develop multi-component vaccines: The lysine scaffold can be engineered to present different epitopes on the same molecule, such as combining various B-cell epitopes or incorporating both B-cell and T-helper cell epitopes to generate a more comprehensive and effective immune response. ebrary.netresearchgate.net
Investigate fundamental immunology: MAPs serve as model antigens to study the requirements for B-cell activation, antibody production, and the generation of immunological memory. researchgate.net
For instance, models have been designed where four B-cell epitopes are linked to a single T-cell epitope on a lysine scaffold (B4T model) to ensure robust T-cell help for antibody production. researchgate.net This precise architectural control is a significant advantage in developing next-generation subunit vaccines. ebrary.netresearchgate.net
Application in Biomaterials Science and Nanotechnology as a Molecular Building Block
Beyond its use on the solid-phase resin, the cleaved lysine dendrimer itself is a versatile molecular building block in biomaterials and nanotechnology. nih.govacs.org Its well-defined, three-dimensional architecture, multivalency, and biocompatibility make it an attractive component for creating novel functional materials. frontiersin.orgrsc.org
Lysine dendrimers, or peptide dendrimers in general, can be designed to self-assemble into higher-order structures like nanofibers, which can then entangle to form hydrogels. nih.govfrontiersin.org Self-assembly is driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov
While simple lysine dendrimers are highly hydrophilic, they can be functionalized with hydrophobic moieties (e.g., fatty acid chains) to create amphiphilic molecules. nih.gov These amphiphilic dendrimers can self-assemble in aqueous solutions to form structures like micelles or fibrous networks, leading to the formation of hydrogels. nih.govyoutube.com These hydrogels are investigated as scaffolds for 3D cell culture in tissue engineering research. nih.govrsc.org The properties of the hydrogel, such as stiffness and bioactivity, can be tuned by modifying the chemical structure of the peptide dendrimer building block. youtube.com These scaffolds provide a hydrated, three-dimensional environment that mimics the natural extracellular matrix, which is crucial for studying cell behavior, differentiation, and tissue formation in vitro. nih.govyoutube.com
The high density of reactive terminal groups on the lysine dendrimer makes it an ideal agent for surface functionalization. researchgate.netfrontiersin.org Dendrimers can be covalently attached to the surfaces of various materials (e.g., nanoparticles, medical implants, sensor chips) to impart new functionalities.
Common conjugation strategies include:
Amide Bond Formation: The primary amine groups on the deprotected lysine dendrimer can readily react with activated carboxylic acids on a surface. nih.gov
Click Chemistry: For highly efficient and specific conjugation, terminal groups can be modified with azide (B81097) or alkyne functionalities to participate in copper-catalyzed or strain-promoted cycloaddition reactions. nih.gov
Thiol-Maleimide Coupling: Introduction of a cysteine residue into the dendrimer structure allows for specific coupling to maleimide-functionalized surfaces. youtube.com
This multivalency allows a large number of molecules to be attached in a small footprint, which can be used to create surfaces with high densities of bioactive ligands for enhanced cell binding, to develop potent antimicrobial coatings, or to construct highly sensitive biosensors. nih.govnih.gov
Research into Drug and Gene Delivery System Design (Conceptual and In Vitro Studies)
Lysine-based dendrimers are extensively studied as nanocarriers for delivering therapeutic agents like drugs and genes, primarily in conceptual and in vitro models. nih.govnih.govnih.gov Their utility stems from their defined structure, biocompatibility, and cationic nature. frontiersin.orgrsc.orgresearchgate.net
At physiological pH, the primary amine groups of the lysine residues are protonated, giving the dendrimer a strong positive charge. This allows it to form electrostatic complexes, known as dendriplexes, with negatively charged molecules such as siRNA, mRNA, or plasmid DNA. nih.govnih.govnih.gov This complexation protects the nucleic acids from degradation by nucleases in the biological environment and facilitates their uptake into cells through endocytosis. ebrary.netnih.gov Researchers are exploring modifications, such as incorporating arginine or histidine residues, to further enhance transfection efficiency and promote endosomal escape, which is a critical step for the genetic material to reach the cytoplasm and be effective. rsc.orgresearchgate.netnih.gov
For drug delivery, small molecule drugs can be either encapsulated within the dendritic framework's internal voids or covalently conjugated to the numerous surface groups. researchgate.netnih.gov Covalent conjugation allows for the creation of prodrugs that can be designed to release the active drug under specific conditions (e.g., the acidic environment of a tumor). The high number of terminal groups allows for a high drug-loading capacity. researchgate.netfrontiersin.org Studies have shown that conjugating drugs like 5-fluorouracil (B62378) to lysine dendrimers can result in stable drug release and moderate inhibition of tumor cells in in vitro assays. nih.gov
Table 2: Lysine Dendrimer Applications in Delivery Systems (Conceptual/In Vitro)
| Application Area | Type of Cargo | Mechanism/Advantage | Relevant Research Findings |
|---|---|---|---|
| Gene Delivery | siRNA, mRNA, plasmid DNA | Forms cationic dendriplexes, protecting nucleic acids and facilitating cell uptake. ebrary.netnih.gov | Poly(lysine) dendrimers can form stable complexes with siRNA and serve as efficient carriers for its delivery into cells in vitro. nih.govnih.gov |
| Drug Delivery | Small molecule drugs (e.g., anti-cancer agents) | High drug-loading capacity via surface conjugation; potential for controlled release. researchgate.netfrontiersin.org | Conjugates of lysine dendrimers and 5-fluorouracil show stable drug release and activity against tumor cells in vitro. nih.gov |
| Targeting | Targeting ligands (e.g., peptides, antibodies) | Multivalent presentation of targeting moieties can enhance binding affinity to specific cell receptors. researchgate.netnih.gov | Surface functionalization is a key strategy for creating targeted delivery systems. researchgate.netfrontiersin.org |
Employing the Construct in Fundamental Studies of Peptide Folding and Conformational Dynamics of Branched Structures
The this compound construct and similar lysine dendrimers serve as important models for investigating the principles of peptide folding and the conformational behavior of branched macromolecules. The defined, generation-based synthesis of lysine dendrons allows for precise control over the number and arrangement of amino acid residues, providing a systematic platform to study how branching affects secondary and tertiary structure formation. semanticscholar.orgresearchgate.net
Fundamental studies focus on how the high density of residues and charge (after deprotection) influences the conformational landscape. Research has shown that the method of synthesis, whether divergent or convergent, can impact the stereochemical purity of the resulting dendrimer. researchgate.net Maintaining stereochemical integrity is critical, as impurities can lead to anomalous folding and biological activities. researchgate.net Simulations and experimental work on simpler lysine-containing peptides have demonstrated that intramolecular electrostatic interactions between lysine side chains significantly influence helical stability. For instance, peptides with a high density of charged lysine residues tend to exhibit lower helicity compared to those with fewer, more dispersed charges. nih.gov
The branched nature of the lysine core in the resin-bound construct introduces unique conformational constraints. Unlike linear peptides, the folding of these dendrons is governed by intramolecular crowding and complex electrostatic interactions between the branches. The beta-alanine (B559535) linker provides flexibility, allowing the dendritic structure to adopt various conformations in solution. Researchers can utilize these constructs to explore how factors like solvent environment, pH, and ionic strength modulate the size, shape, and internal dynamics of branched peptides, providing insights that are relevant to understanding more complex biological structures like dendronized polymers and globular proteins. mdpi.com
Table 1: Factors Influencing Conformational Dynamics of Lysine Dendrimers
| Factor | Influence on Conformation | Research Context | Relevant Findings |
| Branching Generation | Higher generations lead to more compact, globular structures due to increased intramolecular crowding. | Studies on G2 to G4 lysine dendrimers. semanticscholar.org | Higher generation dendrimers can exhibit distinct binding affinities based on their more defined structures. semanticscholar.org |
| Stereochemistry | The synthetic method (convergent vs. divergent) can affect stereochemical purity, which in turn dictates predictable folding patterns. researchgate.net | Synthesis and analysis of L-lysine dendritic branches. researchgate.net | Divergent synthesis methodologies were found to be preferable for preserving stereochemical integrity in lysine dendrimers. researchgate.net |
| Side-Chain Interactions | Electrostatic repulsion or attraction between lysine side chains (depending on protonation state) significantly impacts helical stability and overall folding. nih.gov | Folding simulations of alanine-based peptides with varying numbers of lysine residues. nih.gov | A high number of charged lysine residues was shown to destabilize helical structures due to electrostatic repulsion and hydration effects. nih.gov |
| Protecting Groups | Bulky protecting groups like Boc influence the steric environment and solubility, affecting the conformational freedom of the dendritic arms. mdpi.com | Synthesis and characterization of Boc-protected lysine dendrimers. mdpi.com | The presence of Boc groups creates a hydrophobic periphery, which can influence aggregation behavior and interaction with different solvents. |
Development of Diagnostic Reagents and Probes in Basic Research Settings
The core structure of this compound is foundational to the technology of Multiple Antigenic Peptides (MAPs). mybiosource.compeptide.com MAPs utilize a branched lysine core to present multiple copies of a synthetic peptide epitope in a single molecule. This high density of epitopes can elicit a strong immune response, making MAPs synthesized from these resins highly effective for generating polyclonal and monoclonal antibodies for research and diagnostic purposes without the need for conjugation to a larger carrier protein. mybiosource.com
The utility of these branched constructs extends to the development of specific probes for molecular recognition. By modifying the terminal groups of deprotected lysine dendrimers, researchers can create tailored diagnostic reagents. For example, lysine dendrimers decorated with boronic acid have been synthesized to explore their binding affinity for carbohydrates like glucose, demonstrating their potential as scaffolds for developing sensors for biologically important sugars. semanticscholar.org In another application, glycosylated poly(l-lysine) dendrons have been used for the detection of Escherichia coli, highlighting their adaptability for creating pathogen-specific diagnostic probes. mdpi.com
The resin-bound format is particularly advantageous for the solid-phase synthesis of these complex probes, allowing for straightforward purification and modification steps. The beta-alanine spacer helps to distance the functional dendritic part from the solid support, potentially improving its accessibility and function in diagnostic assays. taskcm.com
Table 2: Applications of Lysine Dendrimer Scaffolds in Diagnostic Reagent Development
| Application Area | Example of Functionalization | Target Molecule/Organism | Principle of Detection |
| Antibody Production | Synthesis of Multiple Antigenic Peptides (MAPs). mybiosource.comiris-biotech.de | Specific peptide epitopes. | Elicits a high-titer antibody response for use in immunoassays. peptide.com |
| Carbohydrate Sensing | Decoration with 4-carboxyphenylboronic acid. semanticscholar.org | Glucose, Sorbitol. | Boronic acid binding to diols on carbohydrates, detectable by spectroscopic changes. semanticscholar.org |
| Pathogen Detection | Attachment of specific carbohydrate moieties (glycosylation). mdpi.com | Escherichia coli bacteria. | Mimics cell surface receptors, leading to specific binding and detection of the bacteria. mdpi.com |
Use in Studying Protein Mimicry and Enzymatic Activity in Model Systems
These constructs have been used to create models that interact with biological membranes, mimicking the function of membrane-associated proteins. nih.gov Furthermore, lysine-containing dendrimers have been investigated as potential detoxification agents for organophosphorus compounds. researchgate.net This application suggests that the dendrimers can be engineered to mimic the catalytic or binding activity of enzymes like acetylcholinesterase, which are the natural targets of these toxins. researchgate.net The ability to synthesize multiple generations of these dendrimers allows for systematic studies on how size and surface group density affect their biomimetic activity. researchgate.net
The study of these synthetic constructs provides fundamental insights into the principles of molecular recognition and catalysis. While not possessing true enzymatic activity themselves in this form, they serve as sophisticated scaffolds to probe the structural requirements for binding and sequestration of specific substrates, thereby acting as functional mimics of more complex biological macromolecules.
Future Directions and Emerging Research Avenues
Exploration of Novel Linkers and Branching Motifs for Tailored Scaffold Properties
The properties of a peptide scaffold are fundamentally influenced by the linker attaching it to the solid support and the motifs used for branching. Research is actively exploring novel linker strategies to gain greater control over peptide synthesis and cleavage. The "safety-catch" linker concept is particularly significant; these linkers remain stable throughout the synthesis process, including deprotection steps of both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) strategies, but can be activated by a specific chemical reaction to allow for cleavage under conditions that were previously benign. nih.govmdpi.com This approach offers enhanced flexibility and compatibility with a wider range of chemical modifications. nih.gov For instance, linkers are being developed that can be cleaved under highly specific conditions, such as by photolysis (light) or through specific enzymatic action, allowing for controlled release of the peptide. nih.gov
Beyond the linker, the design of the branching core itself is a major area of investigation. While the lysine-based dendritic core of BOC8-LYS4-LYS2-LYS-BETA-ALA-PAM-RESIN is effective for creating a multivalent display, researchers are designing alternative branching motifs to create scaffolds with different geometries, spacing, and functionalities. nih.govnih.gov These efforts include incorporating flexible linkers like polyethylene (B3416737) glycol (PEG) within the branches to modulate solubility and spacing or using different amino acids or non-peptidic molecules to form the core. nih.gov The goal is to move beyond simple dendritic structures to create precisely engineered three-dimensional scaffolds where the spatial arrangement of terminal groups is tailored for specific applications, such as targeting complex protein surfaces. nih.govmeilerlab.org The development of new linkers and branching units is a crucial step toward producing peptide scaffolds with precisely controlled properties. mdpi.com
Table 1: Examples of Linker Types and Their Characteristics in Solid-Phase Peptide Synthesis (SPPS)
| Linker Type | Chemistry | Cleavage Conditions | Advantages | Primary Protecting Group Compatibility |
|---|---|---|---|---|
| PAM (Phenylacetamidomethyl) | Acid-labile | Strong acid (e.g., HF) | Stable to milder acid used for Boc removal. | Boc |
| Wang | Acid-labile | Moderate acid (e.g., TFA) | Cleavage and side-chain deprotection can occur simultaneously. | Fmoc |
| Rink Amide | Acid-labile | Mild acid (e.g., dilute TFA) | Used for synthesizing peptide amides. | Fmoc |
| Safety-Catch | Initially stable; activated by a chemical step | Varies (e.g., reduction then acidolysis, or oxidation then base) | Allows use of orthogonal protection schemes; high stability during synthesis. nih.govmdpi.com | Boc and Fmoc |
| Photolabile | Light-sensitive | UV irradiation | Cleavage under neutral, non-chemical conditions. nih.gov | Fmoc, Boc |
Integration of this compound into Combinatorial Library Synthesis for Screening
Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse compounds simultaneously, creating what is known as a chemical library. ijpsr.comamericanpeptidesociety.org These libraries are invaluable for high-throughput screening to discover new drug leads or molecules with specific biological functions. americanpeptidesociety.org The this compound scaffold is an ideal starting point for generating one-bead-one-compound (OBOC) combinatorial peptide libraries. nih.gov
The synthesis typically employs a "split-and-pool" (also called split-mix) methodology. nih.govresearchgate.net In this process, the resin beads with the exposed terminal amine groups of the scaffold are divided into multiple portions. A different building block (e.g., an amino acid) is coupled to the beads in each portion. Afterwards, all the portions are pooled back together and mixed thoroughly. This cycle of splitting, coupling, and pooling is repeated. researchgate.net The result is a library where each individual bead carries millions of copies of a single, unique peptide sequence, and the entire collection of beads contains millions of different peptide variants. americanpeptidesociety.org Using a pre-formed branched scaffold like this compound allows for the creation of multivalent libraries, where each bead displays multiple copies of a unique peptide sequence in a defined spatial arrangement. This multivalency can lead to higher avidity binding, which is particularly useful for screening against cell-surface receptors or large proteins. researchgate.net
Table 2: Hypothetical "Split-and-Pool" Synthesis for a Divalent Library using a Branched Scaffold
| Step | Action | Vessel 1 | Vessel 2 | Vessel 3 | Result |
|---|---|---|---|---|---|
| 0 | Start | Scaffold-Resin | Scaffold-Resin | Scaffold-Resin | Resin with a branched scaffold core. |
| 1 | Split & Couple | Couple Alanine (A) | Couple Glycine (G) | Couple Valine (V) | Three sets of beads, each with a different first amino acid. |
| 2 | Pool & Mix | A, G, V | A, G, V | A, G, V | All beads mixed, ready for the next coupling step. |
| 3 | Split & Couple | Couple Leucine (L) | Couple Proline (P) | Couple Serine (S) | Nine unique dipeptide combinations (AL, AP, AS, GL, GP, GS, VL, VP, VS) on separate bead sets. |
| 4 | Pool | All beads pooled | - | - | A library where each bead displays a unique divalent dipeptide. |
Development of Advanced Automated Synthesis Platforms for Hyperbranched Peptide Architectures
The manual synthesis of complex molecules like hyperbranched peptides is labor-intensive and prone to error. The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field, enabling the reliable and efficient production of these architectures. nih.govamericanpeptidesociety.org Early automated synthesizers mechanized the repetitive steps of coupling, washing, and deprotection, significantly increasing throughput. nih.govsci-hub.se
Modern automated platforms have introduced significant advancements that are particularly beneficial for synthesizing challenging sequences and structures like hyperbranched peptides. openaccessjournals.comiris-biotech.de Key innovations include:
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, often resulting in higher purity and yield, especially for sterically hindered amino acids or long peptide chains. nih.govyoutube.com
High-Throughput Parallel Synthesis: Many modern systems are capable of parallel synthesis, producing dozens or even hundreds of different peptides simultaneously in separate reaction vessels, which is ideal for creating arrays of related branched structures for screening. nih.govnih.gov
Real-Time Monitoring: Some synthesizers incorporate real-time monitoring of the coupling efficiency, for instance, by measuring the fluorescence of the dibenzofulvene adduct released during Fmoc deprotection. iris-biotech.de This allows for automated adjustments to the synthesis protocol to ensure high-quality products.
Advanced Fluidic Systems: Robotic arms and precise pumping systems allow for flexible and optimized delivery of reagents and solvents, reducing waste and enabling novel chemical transformations on the solid support. americanpeptidesociety.orgaurorabiomed.com
These automated systems make the synthesis of complex architectures like those derived from this compound more accessible, reproducible, and efficient. nih.gov
Computational Modeling and Simulation of Branched Peptide Structures for Predictive Design
While chemical synthesis provides the means to create branched peptides, computational modeling offers the ability to predict their structure and behavior before they are ever made. youtube.com This predictive power is crucial for the rational design of novel peptide scaffolds. However, modeling branched and often highly flexible peptides presents unique challenges compared to globular proteins. youtube.comnih.gov
Researchers employ a variety of computational techniques to tackle this complexity:
Molecular Dynamics (MD) Simulations: MD simulations model the movements of atoms over time, providing insights into the conformational landscape of a peptide in different environments (e.g., in water or near a membrane). nih.govatu.edu This can reveal how a branched scaffold might orient its terminal groups and interact with a target.
Monte Carlo (MC) Methods: MC algorithms explore the vast conformational space of a peptide by making random changes to its structure and accepting or rejecting them based on an energy function. nih.govmdpi.com This is useful for finding low-energy, stable conformations.
Protein-Peptide Docking: These algorithms predict how a peptide might bind to a protein target. nih.govnih.gov For branched scaffolds, this can help in designing peptides that can simultaneously engage multiple sites on a protein surface.
De Novo Design Algorithms: Advanced software, sometimes leveraging deep learning, can be used to design entirely new peptide sequences predicted to fold into a specific, desired three-dimensional structure. nih.govyoutube.com
By combining these computational approaches, scientists can design branched peptide scaffolds with a higher probability of possessing the desired structural and functional properties, thereby reducing the time and cost associated with experimental trial and error. youtube.comnih.gov
Table 3: Computational Tools and Methods in Peptide Design
| Method/Tool | Primary Function | Application to Branched Peptides |
|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic motion over time. | Predicts conformational flexibility, solvent accessibility of branches, and interaction dynamics with targets. nih.gov |
| Monte Carlo (MC) Simulation | Samples conformational space to find low-energy states. | Explores potential folded structures and arrangements of the peptide branches. nih.gov |
| Rosetta | A suite for protein structure prediction and design. | Can be adapted for de novo design of scaffolds and predicting peptide-protein interactions. nih.govnih.gov |
| AlphaFold | Deep learning-based protein structure prediction. | Modified versions are being explored for predicting the structure of cyclic and complex peptides. youtube.com |
| Z-Dock / HADDOCK | Protein-protein and protein-peptide docking software. | Predicts the binding pose of a branched peptide onto a biological target. nih.gov |
Potential for Derivatization with Non-Canonical Amino Acids and Peptidomimetics
One of the most promising future directions involves the chemical modification of the terminal groups on the this compound scaffold with building blocks beyond the 20 standard proteinogenic amino acids. This derivatization with non-canonical amino acids and peptidomimetics aims to create scaffolds with enhanced properties. nih.govnih.gov
Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with altered chemical features to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation and low bioavailability. nih.govwikipedia.org Incorporating these structures onto a branched scaffold can yield multivalent molecules with superior therapeutic potential.
Key areas of exploration include:
Incorporation of D-Amino Acids: Replacing standard L-amino acids with their D-amino acid mirror images can dramatically increase resistance to proteases, thereby extending the molecule's half-life. youtube.com
Backbone Modifications (Peptoids): In peptoids, the side chains are attached to the backbone nitrogen atom instead of the alpha-carbon. youtube.com This fundamental change to the backbone makes them highly resistant to enzymatic cleavage. youtube.com
Stapled Peptides: Hydrocarbon "staples" can be introduced to lock a peptide sequence into a specific secondary structure, such as an alpha-helix. nih.govyoutube.com Attaching these pre-organized structures to a branched scaffold could create highly specific and potent inhibitors of protein-protein interactions.
Conjugation of Other Moieties: The terminal amino groups can be used to attach non-peptidic molecules, such as fluorescent dyes for imaging, chelating agents for metal binding, or small molecule drugs to create a targeted delivery system. nih.govyoutube.com
The ability to derivatize the multiple termini of the this compound scaffold with these advanced building blocks opens up vast possibilities for creating next-generation materials and therapeutics. wikipedia.org
Q & A
Q. How should researchers address incomplete characterization data in publications?
- Methodological Answer : Transparently report limitations (e.g., unresolved minor peaks in HPLC) and provide raw spectra in supplementary files. Use CIF formats for crystallographic data (if applicable) and adhere to Beilstein Journal guidelines for experimental rigor, including failure case studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
